molecular formula C7H8N2O3 B066577 2-Methoxy-4-methyl-3-nitropyridine CAS No. 160590-36-3

2-Methoxy-4-methyl-3-nitropyridine

Cat. No.: B066577
CAS No.: 160590-36-3
M. Wt: 168.15 g/mol
InChI Key: BGHDKUHZYJCOQG-UHFFFAOYSA-N
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Description

2-Methoxy-4-methyl-3-nitropyridine is an organic compound with the molecular formula C7H8N2O3. It is a substituted nitropyridine, characterized by the presence of a methoxy group at the 2-position, a methyl group at the 4-position, and a nitro group at the 3-position on the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methoxy-4-methyl-3-nitropyridine can be synthesized through several methods. One common approach involves the reaction of 2-chloro-4-methyl-3-nitropyridine with sodium methoxide in methanol. The reaction mixture is typically heated under reflux conditions for several hours to ensure complete conversion . Another method involves the nitration of 4-methyl-2-methoxypyridine using a mixture of nitric acid and sulfuric acid under controlled temperature conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration processes, followed by purification steps such as recrystallization or distillation to obtain the desired product with high purity. The choice of solvents, reagents, and reaction conditions is optimized to maximize yield and minimize production costs .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-4-methyl-3-nitropyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar solvents like methanol or ethanol.

    Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed

Mechanism of Action

The mechanism of action of 2-Methoxy-4-methyl-3-nitropyridine depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular macromolecules, potentially leading to cytotoxic effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-3-nitropyridine
  • 4-Methyl-3-nitropyridine
  • 2-Chloro-4-methyl-3-nitropyridine

Uniqueness

2-Methoxy-4-methyl-3-nitropyridine is unique due to the specific arrangement of its functional groups, which imparts distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

2-methoxy-4-methyl-3-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3/c1-5-3-4-8-7(12-2)6(5)9(10)11/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGHDKUHZYJCOQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=C1)OC)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20450785
Record name 2-methoxy-3-nitro-4-picoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20450785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

160590-36-3
Record name 2-methoxy-3-nitro-4-picoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20450785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 160590-36-3
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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